5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

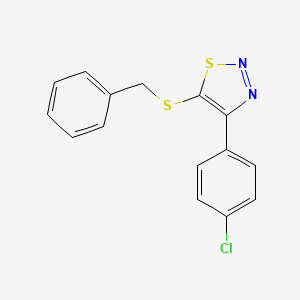

5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole (5-B-4-CP-1,2,3-TDZ) is a thiadiazole derivative with a benzylsulfanyl substituent on the 5-position and a 4-chlorophenyl substituent on the 4-position. It is a highly versatile compound, with applications in various fields of science, such as organic chemistry, medicinal chemistry, and biochemistry. It is a valuable building block for the synthesis of other compounds and is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The structure of 5-B-4-CP-1,2,3-TDZ is shown in Figure 1 below.

科学的研究の応用

Synthesis and Antimicrobial Activity

The synthesis of derivatives related to 5-(benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole has been explored for their antimicrobial applications. For instance, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against various bacterial and fungal strains, such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Furthermore, a study on sulfur nitrides in organic chemistry highlighted the potential of derivatives for synthesizing new chemical entities for specific applications, though not directly mentioning 5-(benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole (Mataka et al., 1989).

Antiviral Applications

5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives have been synthesized and tested for their antiviral activities. A study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain anti-tobacco mosaic virus activity, indicating the potential of these compounds in antiviral research (Chen et al., 2010).

Corrosion Inhibition

The derivatives of 1,3,4-thiadiazoles, including those structurally related to 5-(benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole, have been investigated for their corrosion inhibition properties. Specifically, their efficacy in protecting mild steel in acidic environments has been evaluated through AC impedance studies, suggesting their potential application in materials science (Bentiss et al., 2007).

Electronic and Structural Analysis

Research has also delved into the electronic and structural analysis of 1,3,4-thiadiazole derivatives. Density Functional Theory (DFT) calculations have been used to investigate the electronic properties and structural geometry of these compounds, providing insights into their potential applications in non-linear optics and as materials for specific technological applications (Kerru et al., 2019).

Anticancer Research

In the realm of anticancer research, new derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic potential against cancer cell lines. These studies are crucial for the development of new therapeutic agents and contribute to the broader field of medicinal chemistry (El-Masry et al., 2022).

特性

IUPAC Name |

5-benzylsulfanyl-4-(4-chlorophenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S2/c16-13-8-6-12(7-9-13)14-15(20-18-17-14)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOLVTAMCWOGHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2755009.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)

![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)

![tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate](/img/structure/B2755016.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2755019.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755022.png)

![2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid](/img/structure/B2755024.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)